molecular formula C16H19N3O3 B5565895 2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5565895
M. Wt: 301.34 g/mol
InChI Key: VNGAJCJTZNURTN-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical compounds due to its ability to increase solubility and bioavailability . The isoindole moiety is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring. Isoindole derivatives have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present. The piperazine ring is known to undergo reactions with acids and electrophiles, while the isoindole moiety might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would depend on the exact structure of the compound and could be determined through experimental analysis .

Scientific Research Applications

Antihistamine Activity

One research focus has been on the structural manipulation of polycyclic piperazinyl imide serotonergic agents, leading to the synthesis of compounds with potent antihistamine H1 activity. These studies aim at developing new therapeutic agents with minimal undesirable effects, emphasizing the importance of specific structural features for biological activity (Abou-Gharbia et al., 1995).

Cytostatic Activities

Another area of research involves the synthesis of novel 3'-spirocyclic-oxindole derivatives, with some compounds demonstrating significant cytostatic activity against cancer cell lines. This suggests the potential of these compounds in cancer therapy, highlighting the role of specific structural motifs in enhancing antitumor efficacy (Yong et al., 2007).

Antifungal Properties

A novel potential antifungal compound of the 1,2,4-triazole class has been synthesized, exhibiting poor solubility in buffer solutions but better solubility in alcohols. This study underscores the importance of understanding the physicochemical properties of such compounds for their effective application in antifungal therapy (Volkova et al., 2020).

Luminescent Properties and Photo-induced Electron Transfer

Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents reveals the potential of these compounds in developing pH probes and understanding the fluorescence quenching mechanisms. This could have implications in the design of new fluorescent materials and sensors (Gan et al., 2003).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Piperazine derivatives have been found to exhibit a wide range of biological activities, including acting as antagonists at various neurotransmitter receptors . Isoindole derivatives also have diverse biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and biological activity. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions would likely involve further exploration of the biological activity of this compound, potentially through in vitro and in vivo studies. If the compound shows promising activity, it could be further optimized through medicinal chemistry approaches .

properties

IUPAC Name

2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-17-8-10-18(11-9-17)14(20)6-7-19-15(21)12-4-2-3-5-13(12)16(19)22/h2-5H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGAJCJTZNURTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione

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